![molecular formula C18H13N3O2 B15365086 methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)
methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals, often playing crucial roles in cell biology and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate typically involves multi-step organic reactions. One common approach is the condensation of 9H-pyrido[2,3-b]indole with nicotinic acid in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction may also require the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency. Quality control measures, including chromatographic and spectroscopic techniques, are implemented to verify the purity and structure of the final product.
化学反应分析
Types of Reactions: Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
科学研究应用
Chemistry: In the field of chemistry, methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: The compound is also utilized in the pharmaceutical and agrochemical industries for the development of new drugs and pesticides. Its versatility and reactivity make it a valuable component in the synthesis of active pharmaceutical ingredients (APIs) and agrochemical formulations.
作用机制
The mechanism by which methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
9H-Pyrido[3,4-b]indole
Norharmane
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrobromide
2-Amino-9H-pyrido[2,3-b]indole
Uniqueness: Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate stands out due to its specific structural features and reactivity profile. Unlike some of its analogs, it exhibits unique binding affinities and biological activities, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC 名称 |
methyl 4-pyrido[2,3-b]indol-9-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)14-11-19-10-8-16(14)21-15-7-3-2-5-12(15)13-6-4-9-20-17(13)21/h2-11H,1H3 |
InChI 键 |
FXQPOSSIDNUQFX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CN=C1)N2C3=CC=CC=C3C4=C2N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


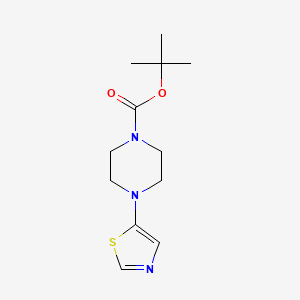
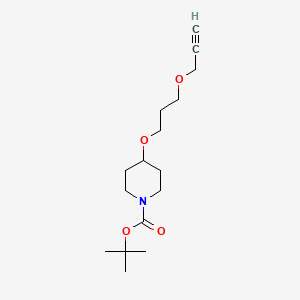
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
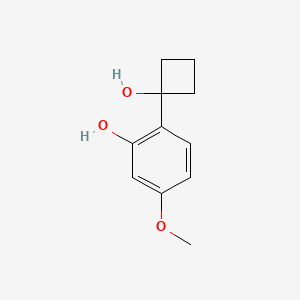
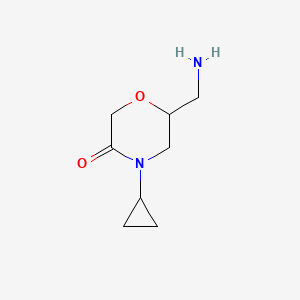
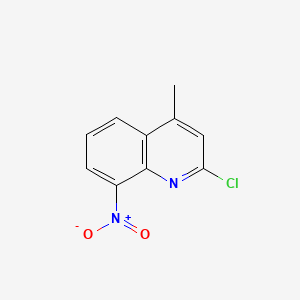
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)

![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
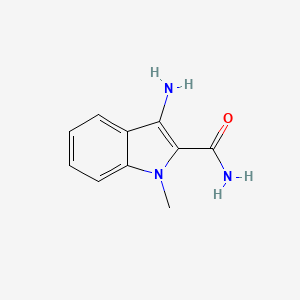
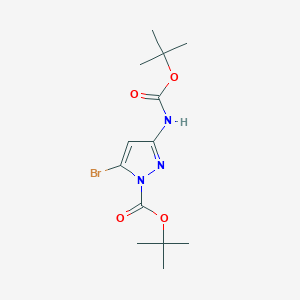
![4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
